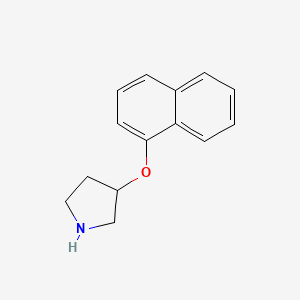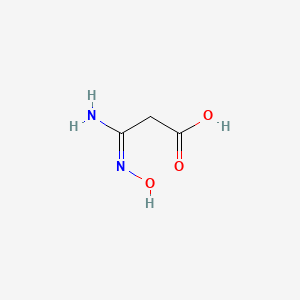
3-(Naphthalen-1-yloxy)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Naphthyl 3-pyrrolidinyl ether is a chemical compound known for its applications in various fields of scientific research. It is often used in proteomics research and is available as a high-quality reference standard . The compound has the molecular formula C14H16ClNO and a molecular weight of 249.74 .
Analyse Chemischer Reaktionen
1-Naphthyl 3-pyrrolidinyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of naphthoquinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-Naphthyl 3-pyrrolidinyl ether has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of similar compounds.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: The compound is used in the synthesis of various industrial chemicals and materials
Wirkmechanismus
The mechanism of action of 1-Naphthyl 3-pyrrolidinyl ether involves its interaction with specific molecular targets and pathways. The pyrrolidine ring is known for its ability to interact with biological molecules, leading to various biological effects. The compound’s non-planar structure allows it to fit into different binding sites, making it a versatile scaffold in drug discovery .
Vergleich Mit ähnlichen Verbindungen
1-Naphthyl 3-pyrrolidinyl ether can be compared with other similar compounds, such as:
1-Naphthyl 4-pyridinyl ether: This compound has a similar structure but with a pyridine ring instead of a pyrrolidine ring.
3-(1-Naphthalenyloxy)-pyrrolidine: This is another similar compound with slight variations in its chemical structure, leading to different reactivity and applications.
The uniqueness of 1-Naphthyl 3-pyrrolidinyl ether lies in its specific ether linkage and the presence of the pyrrolidine ring, which imparts distinct chemical and biological properties.
Conclusion
1-Naphthyl 3-pyrrolidinyl ether is a versatile compound with significant applications in various fields of scientific research. Its unique chemical structure allows it to undergo various reactions and interact with different molecular targets, making it a valuable tool in chemistry, biology, medicine, and industry.
Eigenschaften
IUPAC Name |
3-naphthalen-1-yloxypyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-2-6-13-11(4-1)5-3-7-14(13)16-12-8-9-15-10-12/h1-7,12,15H,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDZBOWZMSWOEJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-hydroxy-3-oxo-N-((tetrahydrofuran-2-yl)methyl)-3,5,6,7-tetrahydropyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B12051657.png)





![[4-[(E)-(cyclohexanecarbonylhydrazinylidene)methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate](/img/structure/B12051696.png)
![ethyl (2E)-2-(3,4-dichlorobenzylidene)-7-methyl-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12051707.png)
![(4Z)-4-[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-5-{[(4-chlorophenyl)sulfanyl]methyl}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12051710.png)
![2-[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine](/img/structure/B12051727.png)
![N-[4,4-dibromo-5-oxo-1-(2,4,6-trichlorophenyl)pyrazol-3-yl]acetamide](/img/structure/B12051731.png)
![6-(3,4-Dichlorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B12051738.png)
![2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide](/img/structure/B12051751.png)
